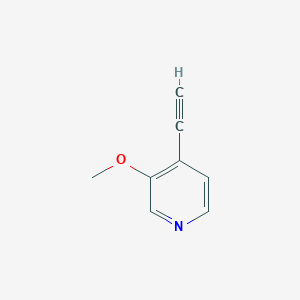

4-Ethynyl-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-5-9-6-8(7)10-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGBYLUQCWWSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726193 | |

| Record name | 4-Ethynyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-49-2 | |

| Record name | 4-Ethynyl-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Ethynyl 3 Methoxypyridine

Precursor Selection and Strategic Bond Formation Pathways

The successful synthesis of 4-ethynyl-3-methoxypyridine is critically dependent on the selection of an appropriate precursor that allows for the regioselective introduction of the ethynyl (B1212043) group. The most common and strategically sound approach involves the use of a pre-functionalized 3-methoxypyridine (B1141550) ring, typically bearing a leaving group at the 4-position.

Key Precursors:

4-Halo-3-methoxypyridines (e.g., 4-chloro-, 4-bromo-, and 4-iodo-3-methoxypyridine): These are the most widely utilized precursors due to their commercial availability or relatively straightforward synthesis. The carbon-halogen bond at the C-4 position serves as an excellent electrophilic site for cross-coupling reactions. The reactivity of the halide follows the general trend I > Br > Cl, with iodo derivatives often providing higher yields and milder reaction conditions in palladium-catalyzed reactions. wikipedia.org

4-Triflyloxy-3-methoxypyridine: Aryl triflates are also effective electrophiles in cross-coupling reactions and can be prepared from the corresponding 3-methoxy-4-pyridone.

The primary bond formation strategy for the synthesis of this compound revolves around the creation of a C(sp²)-C(sp) bond between the pyridine (B92270) ring and the ethynyl group. This is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions are the cornerstone for the introduction of the ethynyl moiety onto the 3-methoxypyridine core. The Sonogashira coupling is the most prominent and widely employed method for this transformation. wikipedia.org

Mechanistic Investigations of Sonogashira Coupling for this compound Synthesis

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The generally accepted mechanism consists of two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

Oxidative Addition: The 4-halo-3-methoxypyridine oxidatively adds to the Pd(0) complex to form a Pd(II)-pyridyl intermediate.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the ethynyl group to the palladium complex.

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

Deprotonation: The base deprotonates the alkyne, facilitated by the copper, to form a copper acetylide intermediate.

The choice of palladium catalyst, ligands, copper source, base, and solvent is crucial for the success of the Sonogashira coupling of 4-halo-3-methoxypyridines. Electron-donating groups, such as the methoxy (B1213986) group at the 3-position, can influence the reactivity of the pyridine ring.

Typical Reaction Components for Sonogashira Coupling:

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates formation of copper acetylide |

| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

| Ethynylating Agent | Trimethylsilylacetylene (TMSA), Ethynyltrimethylsilane | Source of the ethynyl group |

The use of a protected alkyne, such as trimethylsilylacetylene, is common to prevent self-coupling (Glaser coupling) of the terminal alkyne. scispace.com The trimethylsilyl (B98337) (TMS) group is then removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

Development of Alternative Transition-Metal Catalyzed Ethynylation Protocols

While palladium-based catalysts are dominant, research into alternative, more sustainable, and cost-effective transition metals is ongoing.

Copper-Catalyzed Ethynylation: Copper can catalyze the coupling of terminal alkynes with aryl halides, though typically under harsher conditions than palladium-catalyzed reactions. These methods are often referred to as "copper-promoted" or "copper-catalyzed Sonogashira-type" reactions.

Nickel-Catalyzed Ethynylation: Nickel catalysts have emerged as a promising alternative to palladium for various cross-coupling reactions. Their application in the ethynylation of pyridine derivatives is an active area of research.

Iron-Catalyzed Ethynylation: Iron is an abundant, inexpensive, and environmentally benign metal. The development of iron-catalyzed cross-coupling reactions is a key goal in green chemistry, although examples of its use for the synthesis of ethynylpyridines are still limited.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound, especially when dealing with multifunctionalized precursors.

Regioselectivity: The Sonogashira coupling is inherently regioselective, with the ethynyl group being introduced at the position of the halogen or triflate leaving group. Therefore, the synthesis of the 4-substituted-3-methoxypyridine precursor dictates the final regiochemistry of the product. nih.govnih.gov

Chemoselectivity: When the 3-methoxypyridine precursor contains other reactive functional groups, the reaction conditions must be carefully chosen to avoid undesired side reactions. For instance, if other halogen atoms are present on the pyridine ring, their relative reactivity (I > Br > Cl) can be exploited to achieve selective coupling at the most reactive site. wikipedia.org The mild conditions often employed in modern Sonogashira protocols allow for the tolerance of a wide range of functional groups.

Green Chemistry Approaches and Sustainable Synthesis for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound. rsc.orgrsc.orgdigitellinc.com

Key Green Chemistry Strategies:

Catalyst Optimization:

Low Catalyst Loading: The use of highly active palladium catalysts at very low concentrations (ppm levels) reduces cost and metal contamination in the final product. acs.org

Heterogeneous Catalysts: Supporting palladium on solid materials allows for easy separation and recycling of the catalyst. rsc.org

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or bio-based solvents is a major focus. acs.org Sonogashira reactions in aqueous media have been successfully demonstrated. rsc.org

Copper-Free Sonogashira Coupling: The use of copper co-catalysts can lead to the formation of alkyne homocoupling byproducts and can be toxic. Copper-free Sonogashira protocols have been developed, often employing specific ligands or reaction conditions to facilitate the transmetalation step. cetjournal.it

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.

Scalability and Process Intensification in Research-Oriented Production

The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scalability Considerations:

Catalyst Cost and Availability: The high cost of palladium necessitates the use of highly efficient catalysts with low loadings and effective recycling strategies for large-scale production. acs.org

Reaction Kinetics and Heat Transfer: Exothermic reactions need to be carefully controlled on a larger scale to prevent thermal runaways. Continuous flow reactors can offer better control over reaction parameters compared to batch processes.

Purification: The removal of residual palladium and other impurities from the final product is a critical step, particularly for pharmaceutical applications.

Process Safety: A thorough risk assessment of all reagents and reaction conditions is essential for safe scale-up.

Process intensification, through the use of technologies like flow chemistry, can lead to more efficient and safer production of this compound on a larger scale.

Advanced Reactivity and Derivatization Strategies of 4 Ethynyl 3 Methoxypyridine

Transformations Involving the Ethynyl (B1212043) Moiety of 4-Ethynyl-3-methoxypyridine

The carbon-carbon triple bond in this compound is a hub of reactivity, amenable to a variety of addition and cycloaddition reactions.

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the covalent linkage of the pyridine (B92270) scaffold to other molecules bearing an azide (B81097) functional group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide to form a six-membered copper-containing ring, which subsequently undergoes rearrangement and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. Given its reliability, this compound can be effectively used in various applications, including medicinal chemistry and materials science, by conjugating it with biomolecules, polymers, or other complex structures.

Table 1: Representative Conditions for CuAAC Reaction

| Parameter | Condition |

|---|---|

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate, or a pre-formed Cu(I) source |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands |

| Solvent | t-BuOH/H₂O, THF, DMF |

| Temperature | Room Temperature |

| Reactants | This compound, Organic Azide (R-N₃) |

The hydrohalogenation of the ethynyl group in this compound follows a mechanism distinct from that of simple alkynes due to the presence of the basic pyridine nitrogen. nih.gov The reaction is initiated by the protonation of the pyridine nitrogen by a hydrohalic acid (HX), forming a pyridinium (B92312) salt. nih.gov This salt formation significantly increases the electrophilicity of the ethynyl group, making it susceptible to nucleophilic attack by the halide counter-ion (X⁻). nih.gov

The key steps in the mechanism are:

Protonation: The lone pair of the pyridine nitrogen attacks the proton of the hydrohalic acid, forming a 4-ethynyl-3-methoxypyridinium halide.

Nucleophilic Attack: The halide anion (e.g., Cl⁻, Br⁻), held in close proximity to the activated alkyne, acts as a nucleophile and attacks one of the sp-hybridized carbons. nih.gov

Product Formation: This nucleophilic addition results in the formation of a halo-ethenyl pyridine derivative. nih.gov

This pathway avoids the formation of a highly unstable vinyl carbocation intermediate, which is a high-energy species in traditional electrophilic additions to alkynes. nih.govwikipedia.org The reaction with ethynylpyridines typically yields a single stereoisomer, presumably the Z-isomer, due to the specific geometry of the nucleophilic attack. nih.gov This method is efficient for hydrochlorination, hydrobromination, and hydroiodination. nih.gov

While the [3+2] cycloaddition is prominent, the ethynyl moiety of this compound can also participate in other cycloaddition pathways, notably the [4+2] Diels-Alder reaction. libretexts.org In this context, the alkyne acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org

The reactivity of the dienophile in a Diels-Alder reaction is governed by its electronic properties. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile. libretexts.org The this compound molecule possesses a somewhat electron-rich alkyne due to the influence of the methoxy-substituted pyridine ring. Therefore, it is expected to react most readily with electron-deficient dienes (e.g., those substituted with electron-withdrawing groups like esters, nitriles, or sulfones). The reaction would lead to the formation of a highly functionalized bicyclic pyridine derivative. While normal electron-demand Diels-Alder reactions involving pyridine synthesis can be challenging, inverse-electron-demand variants are more common, though in those cases the nitrogen atom is typically part of the diene system. acsgcipr.org

The conversion of the alkyne in this compound to a stereochemically defined alkene is a valuable synthetic transformation. This can be achieved through various stereoselective functionalization reactions, particularly catalytic hydrogenation. nih.govrsc.org

Syn-Hydrogenation (Z-Alkene Formation): The selective semi-hydrogenation of the alkyne to a (Z)-alkene can be accomplished using specific catalysts that deliver two hydrogen atoms to the same face of the triple bond (syn-addition). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation. Other modern catalytic systems involving metals like nickel, cobalt, and ruthenium have also been developed to achieve high (Z)-selectivity under mild conditions. nih.govrsc.org

Anti-Hydrogenation (E-Alkene Formation): The formation of the corresponding (E)-alkene requires an anti-addition of hydrogen. This is typically achieved through dissolving metal reductions, such as sodium metal in liquid ammonia.

Beyond hydrogenation, other stereoselective additions like hydroboration and hydrosilylation can provide access to a variety of functionalized vinylpyridines with controlled stereochemistry. nih.gov

Table 2: Potential Stereoselective Reactions of the Alkyne Moiety

| Reaction | Reagents/Catalyst | Product Stereochemistry |

|---|---|---|

| Semi-Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | (Z)-4-vinyl-3-methoxypyridine |

| Dissolving Metal Reduction | Na, NH₃ (l) | (E)-4-vinyl-3-methoxypyridine |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov alcohol |

| Hydrosilylation | HSiR₃, Transition Metal Catalyst (e.g., Pt, Rh) | (E) or (Z) vinylsilane (catalyst dependent) |

Reactions at the Pyridine Core of this compound

Functionalization of the pyridine ring itself offers another avenue for derivatization, allowing for the introduction of substituents at specific positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. In this compound, the methoxy (B1213986) group at the C-3 position serves as an effective directed metalation group (DMG). The heteroatom of the DMG coordinates to the lithium atom of a strong base (like n-butyllithium or lithium diisopropylamide), directing the deprotonation to an adjacent ortho position. clockss.org

For 3-methoxypyridine (B1141550), studies have shown that lithiation occurs predominantly at the C-2 position. clockss.org This position is doubly activated, being ortho to both the directing methoxy group and the electron-withdrawing pyridine nitrogen atom. The C-4 position is also ortho to the methoxy group, but it is already substituted with the ethynyl group in the target molecule. Therefore, the C-2 position of this compound is the most kinetically acidic site and the expected location for deprotonation.

The typical procedure involves treating the substrate with a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), or an alkyllithium in an anhydrous ethereal solvent like THF at low temperatures (e.g., -78 °C). clockss.org The resulting 2-lithio species is a potent nucleophile that can be trapped in situ with a wide range of electrophiles to install new functional groups with high regioselectivity.

Table 3: Directed Ortho-Metalation of this compound

| Step | Details |

|---|---|

| Substrate | This compound |

| Directing Group | 3-Methoxy |

| Predicted Site of Lithiation | C-2 (ortho to both methoxy and pyridine nitrogen) |

| Typical Base | LDA, LTMP, n-BuLi |

| Solvent/Temperature | THF, -78 °C |

| Potential Electrophiles (E⁺) | I₂, DMF, Me₃SiCl, Alkyl halides, CO₂ |

| Product | 2-E-4-ethynyl-3-methoxypyridine |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the directing effects of its substituents and the inherent electronic properties of the pyridine nucleus. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C-3 and C-5 positions. Conversely, the methoxy group at C-3 is a potent activating group and an ortho, para-director. The ethynyl group at C-4 is generally considered a deactivating group.

Given these competing influences, the methoxy group's activating effect is expected to be the dominant factor in determining the position of substitution. It strongly activates the ortho positions (C-2 and C-4) and the para position (C-6). However, the C-4 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C-2 and C-6 positions. While the pyridine ring is generally deactivated, the powerful activation by the methoxy group can overcome this to allow substitution. Halogenation reactions of 3-substituted pyridines, for instance, have shown that substitution patterns can be selectively controlled under mild conditions. nsf.govnih.govchemrxiv.org

Nucleophilic Functionalization Approaches

The presence of the ethynyl group and the pyridine ring offers two primary avenues for nucleophilic functionalization. The terminal alkyne can act as a Michael acceptor, undergoing conjugate addition, particularly if activated by the electron-withdrawing nature of the pyridine ring. A variety of nucleophiles, including amines, thiols, and stabilized carbanions, can add to the β-carbon of the ethynyl group. nsf.govwikipedia.org

Alternatively, the pyridine ring itself can be rendered susceptible to nucleophilic attack. While pyridines are generally resistant to nucleophiles, activation through N-oxidation or quaternization significantly enhances their electrophilicity, particularly at the C-2 and C-4 positions. Following such activation, nucleophiles can add to the ring, leading to a range of substituted dihydropyridine (B1217469) or pyridine products.

N-Oxidation and Quaternization Strategies for Reactivity Modulation

The lone pair of electrons on the pyridine nitrogen atom can be readily targeted to modulate the reactivity of the entire molecule.

N-Oxidation: Treatment of this compound with oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding N-oxide. researchgate.netchemicalbook.com The resulting N-oxide group alters the electronic properties of the pyridine ring, making it more electron-deficient. This increased electrophilicity facilitates nucleophilic substitution reactions at the C-2 and C-4 positions.

Quaternization: The pyridine nitrogen can also be alkylated using alkyl halides, such as methyl iodide, to form a pyridinium salt. nih.govresearchgate.netrsc.org This quaternization further enhances the electron-deficient nature of the pyridine ring, making it highly susceptible to nucleophilic attack. The resulting pyridinium salt can serve as a precursor for the synthesis of various dihydropyridine and piperidine (B6355638) derivatives, which are common motifs in pharmaceuticals.

Chemical Modifications of the Methoxy Group in this compound and Its Derivatives

The methoxy group in this compound can be a handle for further functionalization, most commonly through O-demethylation to reveal a hydroxyl group. This transformation is typically achieved using strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a classic and effective reagent for the cleavage of aryl methyl ethers, generally providing high yields under mild conditions. nih.govorgsyn.orgnih.govresearchgate.netreddit.com

Alternatively, nucleophilic demethylating agents offer a chemoselective approach. Reagents like lithium tri-sec-butylborohydride (L-Selectride) have been shown to selectively demethylate methoxypyridines in the presence of other sensitive functional groups. thieme-connect.comthieme-connect.comelsevierpure.comresearchgate.netnih.gov The choice of reagent can be crucial for achieving selectivity, especially in complex molecules.

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound, possessing both a nucleophilic nitrogen and a reactive alkyne, makes it an ideal component for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single pot, enhancing synthetic efficiency.

The terminal alkyne can participate in a variety of cycloaddition reactions. For instance, it can act as a dienophile in aza-Diels-Alder reactions, reacting with aza-dienes to form fused heterocyclic systems. nih.govwikipedia.orgnih.govmit.edulboro.ac.uk The pyridine nitrogen can also be involved, either as a basic catalyst or as a reacting component after activation.

Furthermore, this compound could be a valuable substrate in isocyanide-based MCRs like the Ugi or Passerini reactions. frontiersin.orgnih.govwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net In a potential Ugi four-component reaction, the pyridine nitrogen could serve as the amine component, or a derivative could be used where the alkyne participates in subsequent transformations. Such strategies enable the synthesis of diverse libraries of complex, drug-like molecules from simple starting materials. nih.govmdpi.comresearchgate.netnih.gov

Applications of 4 Ethynyl 3 Methoxypyridine in Complex Organic Synthesis

Utilization as a Key Synthon in the Construction of Natural Products and Analogs

Natural product synthesis represents a pinnacle of chemical synthesis, driving the development of new reactions and strategies. researchgate.netnih.gov Bio-inspired synthesis is often employed to increase efficiency in creating these complex molecules. nih.gov A thorough review of scientific literature and chemical databases reveals no specific examples of 4-Ethynyl-3-methoxypyridine being utilized as a key synthon in the total synthesis of natural products or their analogs. Its potential in this area remains unexplored in published research.

Strategic Intermediate in the Synthesis of Biologically Relevant Scaffolds

The synthesis of novel molecular scaffolds is fundamental to drug discovery, providing the core structures for new therapeutic agents. Pyridine (B92270) derivatives are known to be important moieties in many biologically active compounds. mdpi.com However, there is no available research detailing the use of this compound as a strategic intermediate in the synthesis of specific, biologically relevant scaffolds.

Precursor in the Development of Functional Organic Materials and Conjugated Systems

Functional organic materials with tailored optoelectronic properties are crucial for technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netmdpi.com The construction of these materials often relies on π-conjugated systems, where ethynyl (B1212043) groups can serve as important linking units. nih.gov Despite the potential suitability of its structure, there are currently no documented instances of this compound being used as a precursor in the development of functional organic materials or conjugated systems.

Role in Ligand Design for Transition-Metal Catalysis

The design of ligands is central to the advancement of transition-metal catalysis, enabling control over reactivity and selectivity. acs.org While pyridine-containing molecules are a cornerstone of ligand design, specific research outlining the synthesis and application of ligands derived from this compound for transition-metal catalysis has not been reported. The potential of this specific scaffold in catalysis is yet to be demonstrated in the scientific literature.

Integration into Supramolecular Assemblies and Macrocyclic Architectures

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Macrocycles, cyclic molecules typically containing 12 or more atoms, are of significant interest for their unique properties and applications in areas like drug discovery. symeres.comnih.gov The rigid, linear nature of the ethynyl group makes it a candidate for constructing well-defined supramolecular and macrocyclic structures. nih.gov Nevertheless, a review of the literature indicates that this compound has not been specifically integrated into any reported supramolecular assemblies or macrocyclic architectures.

Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 3 Methoxypyridine and Derived Molecules

Comprehensive NMR Spectroscopic Techniques for Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Ethynyl-3-methoxypyridine, a full suite of NMR experiments is required for complete assignment.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra offer the initial assessment of the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the acetylenic proton, and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group and the electron-withdrawing ethynyl (B1212043) group create a unique electronic environment. Similarly, the ¹³C NMR spectrum would display eight distinct carbon signals corresponding to the five carbons of the pyridine ring, the two acetylenic carbons, and the methoxy carbon.

2D NMR Spectroscopy: To definitively assign these signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, linking the proton signals to their respective carbon atoms in the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and confirming the placement of the ethynyl and methoxy substituents on the pyridine ring. For instance, correlations would be expected between the methoxy protons and the C3 carbon of the pyridine ring.

Solid-State NMR (SS-NMR): While solution-state NMR provides data on molecules in motion, solid-state NMR offers insights into the structure and dynamics of molecules in their crystalline state. acs.orgacs.org For pyridine derivatives, SS-NMR can be used to study molecular motion and intermolecular interactions within a crystal lattice. acs.orgrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, revealing information about polymorphism and the local environment of atoms, which may differ from the solution state. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyridine ring.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H2 | ~8.4 | C2: ~150 |

| H5 | ~7.2 | C3: ~158 |

| H6 | ~8.5 | C4: ~120 |

| OCH₃ | ~4.0 | C5: ~115 |

| C≡CH | ~3.5 | C6: ~152 |

| OCH₃: ~56 | ||

| C ≡CH: ~85 | ||

| C≡C H: ~80 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For this compound (C₈H₇NO), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, allowing for the unambiguous determination of its molecular formula.

Fragmentation Analysis: Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion undergoes fragmentation through characteristic pathways. For this compound, several key fragmentation routes can be predicted based on the principles of mass spectrometry for heterocyclic and substituted aromatic compounds. mdpi.comresearchgate.net

Common fragmentation mechanisms include charge- and radical-site-initiated cleavages. youtube.com Likely initial fragmentation steps for this compound would involve:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond to form a stable radical and a [M-15]⁺ cation.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction leading to the elimination of formaldehyde, resulting in a [M-30]⁺ fragment.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion could eliminate CO, a common fragmentation pathway for oxygen-containing heterocycles. researchgate.net

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring itself, leading to a [M-27]⁺ fragment or occurring after other initial losses.

Tandem mass spectrometry (MS/MS) experiments can be used to isolate a specific parent ion and induce its fragmentation, providing a more detailed map of the fragmentation pathways and enhancing confidence in the structural assignment. nih.gov

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment | Proposed Loss | m/z (Mass-to-Charge Ratio) |

| [C₈H₇NO]⁺• | Molecular Ion | 133.05 |

| [C₇H₄NO]⁺ | •CH₃ | 118.03 |

| [C₇H₅N]⁺• | CH₂O | 103.04 |

| [C₆H₄N]⁺ | •CH₃, CO | 90.03 |

| [C₇H₆N]⁺ | HCN | 104.05 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its constitution and stereochemistry. Key structural features to be determined would include:

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the relative orientation of the methoxy and ethynyl substituents.

Bond Parameters: Precise measurements of the C-C, C-N, C=C, C=N, C-O, and C≡C bond lengths and angles, which can provide insight into the electronic structure and bond order. wikipedia.org

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., involving the acetylenic proton or pyridine nitrogen) and π-π stacking between pyridine rings, which govern the material's bulk properties.

While a specific crystal structure for this compound is not publicly available, data from related pyridine derivatives provide expected values for its key structural parameters. nih.govwikipedia.org

Table 3: Typical Bond Lengths Expected from X-ray Crystallography of this compound Values are based on data from analogous substituted pyridine and alkyne structures.

| Bond | Typical Length (Å) |

| Pyridine C-N | 1.34 |

| Pyridine C-C | 1.39 |

| C-OCH₃ | 1.36 |

| O-CH₃ | 1.42 |

| C-C≡C | 1.43 |

| C≡C | 1.20 |

| C≡C-H | 1.06 |

Advanced Vibrational Spectroscopy (IR, Raman) for Elucidating Specific Functional Group Modes and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, making these methods powerful tools for structural confirmation.

For this compound, the spectra would be dominated by vibrations associated with the ethynyl, methoxy, and substituted pyridine moieties.

Ethynyl Group: A sharp, intense absorption in the IR spectrum is expected around 3300 cm⁻¹ for the terminal alkyne C-H stretch. The C≡C triple bond stretch typically appears as a weak to medium intensity band in the 2100-2150 cm⁻¹ region.

Methoxy Group: The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric C-O-C stretches are characteristic and typically found near 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Pyridine Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N ring stretching modes give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. Ring bending and deformation modes appear at lower frequencies.

Analysis of both IR and Raman spectra provides a more complete vibrational picture, as some modes may be strong in one technique and weak or silent in the other, according to molecular symmetry and selection rules.

Table 4: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| ≡C-H Stretch | Terminal Alkyne | 3320 - 3280 | Strong, Sharp |

| C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium |

| C-H Stretch | Methoxy (CH₃) | 2950 - 2850 | Medium |

| C≡C Stretch | Alkyne | 2150 - 2100 | Medium to Weak |

| C=N, C=C Ring Stretch | Pyridine Ring | 1610 - 1430 | Strong to Medium |

| C-O Stretch (Asymmetric) | Methoxy | 1275 - 1200 | Strong |

| C-O Stretch (Symmetric) | Methoxy | 1075 - 1020 | Strong |

Computational and Theoretical Investigations of 4 Ethynyl 3 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of 4-Ethynyl-3-methoxypyridine. These calculations can provide a wealth of information about the molecule's stability, electron distribution, and propensity to engage in chemical reactions.

Detailed research findings from DFT studies on related methoxypyridine derivatives suggest that the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring significantly influences the electronic properties. For this compound, the ethynyl (B1212043) substituent further modulates this electronic structure.

Key predicted electronic properties would include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule, which is fundamental to predicting sites for electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution and are invaluable for understanding intermolecular interactions.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's kinetic stability and electronic transitions. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in the table are hypothetical and serve as examples of what would be obtained from DFT calculations.

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of this compound, tracking its movements and interactions over time. These simulations are essential for understanding the molecule's conformational flexibility and how it interacts with its environment, such as solvent molecules or other reactants.

Conformational Preferences: The simulations can identify the most stable conformations of the molecule by exploring the potential energy surface. The orientation of the methoxy group relative to the pyridine ring is a key conformational feature.

Solvation Effects: By simulating the molecule in a solvent, one can understand how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

Intermolecular Interactions: MD simulations can model the interactions between multiple this compound molecules or with other chemical species, providing insights into aggregation behavior and reaction dynamics.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. For this compound, computational methods can predict various spectroscopic parameters.

A study on 2-chloro-6-methoxypyridine (B123196) demonstrated that vibrational frequencies computed by DFT methods show good agreement with experimental FTIR and FT-Raman data. nih.gov Similarly, the electronic spectrum determined by Time-Dependent DFT (TD-DFT) can be compared with the observed UV-Vis spectrum. nih.gov

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value Range |

| Infrared (IR) | C≡C stretch | 2100-2260 cm⁻¹ |

| C-O stretch | 1000-1300 cm⁻¹ | |

| C=N stretch (pyridine) | 1550-1650 cm⁻¹ | |

| ¹³C NMR | Ethynyl C (C≡CH) | 65-90 ppm |

| Ethynyl C (C≡C-Py) | 80-100 ppm | |

| Methoxy C (-OCH₃) | 50-65 ppm | |

| UV-Vis | λmax | 250-300 nm |

Note: The values in the table are typical ranges for the specified functional groups and are illustrative.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions at a molecular level. By mapping out the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Electrophilic Aromatic Substitution: By modeling the approach of an electrophile to the pyridine ring, the preferred sites of substitution and the corresponding activation energies can be calculated.

Reactions of the Ethynyl Group: The reactivity of the triple bond in reactions like cycloadditions, hydrations, or coupling reactions can be explored computationally.

Influence of the Methoxy Group: The directing effects of the methoxy group in substitution reactions can be rationalized through computational analysis of the stability of reaction intermediates.

Computational studies on the deprotonation of methoxypyridines have provided insights into their reactivity and the role of lithium complexes in directing the site of metalation. researchgate.net Similar studies on this compound would be invaluable in predicting its synthetic utility.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic Techniques (e.g., HPLC, GC-MS) for Quantitative Purity Profiling and Reaction Progress Monitoring

Chromatographic methods are the cornerstone of purity assessment and reaction analysis in organic synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer orthogonal approaches to quantitatively determine the purity of 4-Ethynyl-3-methoxypyridine and to monitor the conversion of reactants to products during its synthesis, which is often achieved through reactions like the Sonogashira coupling.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a powerful technique for the analysis of moderately polar compounds like this compound. A typical HPLC method for purity profiling would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of the target compound from starting materials, reagents, and potential byproducts. UV detection is well-suited for this aromatic compound, with the detection wavelength typically set at the maximum absorbance of the pyridine (B92270) ring system.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound. This allows for the precise determination of the purity of a synthesized batch by comparing the peak area of the analyte to the calibration curve. The retention time provides a qualitative measure for identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another invaluable tool, particularly for assessing the presence of volatile impurities and for confirming the molecular weight of the synthesized compound. For a compound like this compound, a non-polar or medium-polarity capillary column would be suitable. The sample, dissolved in a volatile solvent, is injected into the heated inlet, where it is vaporized and carried by an inert gas through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

The mass spectrometer detector provides crucial structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for identification. By comparing the obtained mass spectrum with a library of known spectra or by theoretical fragmentation analysis, the identity of the compound can be confirmed. Quantitative analysis can also be performed using GC-MS with the aid of an internal standard.

A hypothetical table summarizing typical parameters for these techniques is presented below:

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium (Constant Flow) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |

| Oven Temperature Program | Isothermal or Gradient | 50°C (1 min), then ramp to 250°C at 10°C/min |

| Detector | UV-Vis Diode Array (DAD) | Mass Spectrometer (EI mode) |

| Detection Wavelength | ~270 nm | Scan range m/z 40-400 |

| Expected Retention Time | Dependent on exact conditions | Dependent on exact conditions |

Electrochemical Methods for Redox Property Characterization and Reaction Control

Electrochemical techniques, such as cyclic voltammetry (CV), are instrumental in characterizing the redox properties of this compound. The presence of the electron-rich methoxy (B1213986) group and the electron-withdrawing ethynyl (B1212043) group on the pyridine ring can significantly influence its electron transfer capabilities.

Cyclic Voltammetry (CV):

In a typical CV experiment, a solution of this compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two limits. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal information about the oxidation and reduction potentials of the compound.

The electron-donating methoxy group would be expected to make the pyridine ring more susceptible to oxidation compared to unsubstituted pyridine, while the ethynyl group's electronic effects would also play a role. The electrochemical behavior can provide insights into the molecule's potential use in electronic materials or as a ligand in redox-active metal complexes.

A hypothetical data table summarizing expected electrochemical data is provided below:

Table 2: Hypothetical Redox Potentials of this compound from Cyclic Voltammetry

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Oxidation | +1.2 to +1.5 | Irreversible peak, indicating a follow-up chemical reaction of the oxidized species. |

| Reduction | -1.8 to -2.2 | Reversible or quasi-reversible wave, corresponding to the reduction of the pyridine ring. |

These values are illustrative and would need to be determined experimentally. The precise potentials and the reversibility of the redox processes would depend on the solvent, electrolyte, and electrode material used. Such data is crucial for designing and controlling electrochemical reactions involving this compound.

On-Line Monitoring Techniques for Reaction Optimization

The ability to monitor chemical reactions in real-time is a powerful tool for optimizing reaction conditions, ensuring safety, and improving yields. For the synthesis of this compound, on-line monitoring techniques can provide continuous data on the consumption of starting materials and the formation of the product.

In-situ Spectroscopy:

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can be employed to monitor the progress of the synthesis. For instance, in a Sonogashira coupling reaction to form this compound, one could monitor the disappearance of the characteristic C-H stretch of the terminal alkyne starting material and the appearance of new vibrational modes associated with the product.

On-line Mass Spectrometry:

Miniature mass spectrometers can be coupled to a reaction vessel to provide real-time analysis of the reaction mixture. By continuously sampling a small amount of the reaction, it is possible to track the mass-to-charge ratios of the species present, allowing for the direct observation of the formation of the this compound product and the depletion of the reactants.

These on-line techniques generate a large amount of data that can be used to create reaction profiles, which plot the concentration of different species over time. This information is invaluable for determining the optimal reaction time, temperature, and catalyst loading, leading to more efficient and reproducible synthetic procedures.

Table 3: Comparison of On-line Monitoring Techniques for this compound Synthesis

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| In-situ FTIR/Raman | Functional group changes | Non-invasive, real-time | Complex spectra, potential for overlapping peaks |

| On-line Mass Spectrometry | Molecular weight of species | High sensitivity and specificity | Requires a sampling interface, potential for matrix effects |

The application of these advanced analytical methodologies provides a comprehensive understanding of the chemical and physical properties of this compound. From ensuring its purity to monitoring its synthesis in real-time and characterizing its electrochemical behavior, these techniques are indispensable for the advancement of research involving this promising chemical compound.

Future Perspectives and Emerging Research Trajectories for 4 Ethynyl 3 Methoxypyridine

Discovery of Novel and Highly Efficient Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 4-Ethynyl-3-methoxypyridine. While established methods for the synthesis of pyridine (B92270) derivatives exist, future research is anticipated to focus on the discovery of more streamlined and sustainable pathways.

One promising avenue lies in the advancement of cross-coupling reactions. Methodologies such as the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds between sp² and sp hybridized carbons, will likely be further optimized. Future developments may include the use of more efficient and environmentally benign catalyst systems, potentially involving earth-abundant metals, to facilitate the introduction of the ethynyl (B1212043) group onto the pyridine core.

Multicomponent reactions (MCRs) are also poised to play a significant role in the future synthesis of this compound and its derivatives. whiterose.ac.uk These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. whiterose.ac.uk The development of novel MCRs that can assemble the substituted pyridine ring in a single, highly efficient step would represent a major breakthrough. whiterose.ac.uk

Furthermore, the application of flow chemistry techniques is expected to revolutionize the synthesis of this compound. Flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless scale-up. The development of continuous-flow processes for the synthesis of this compound could lead to more efficient and cost-effective production on an industrial scale.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Cross-Coupling | Higher yields, milder reaction conditions, improved catalyst sustainability. | Development of novel catalysts, exploration of alternative coupling partners. |

| Multicomponent Reactions | Increased efficiency, reduced waste, rapid access to diverse derivatives. whiterose.ac.uk | Design of new MCRs, expansion of substrate scope. whiterose.ac.uk |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Development of dedicated flow reactors, optimization of reaction parameters. |

| C-H Activation | Step-economy, reduced pre-functionalization. | Discovery of selective and efficient catalysts for direct ethynylation. |

Exploration of Untapped Reactivity Profiles and Green Chemical Transformations

The unique arrangement of functional groups in this compound presents a rich playground for exploring novel reactivity. The interplay between the electron-withdrawing pyridine ring, the reactive ethynyl group, and the electron-donating methoxy (B1213986) group can be harnessed to develop new and exciting chemical transformations.

The ethynyl group, in particular, is a versatile handle for a variety of reactions. Future research will likely focus on its participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to generate a diverse library of triazole-substituted pyridine derivatives. These derivatives could exhibit interesting biological activities or material properties.

Moreover, the development of green chemical transformations for this compound is a key area of future research. nih.govresearchgate.net This includes the use of environmentally friendly solvents, such as water or supercritical fluids, and the development of catalytic reactions that minimize waste generation. nih.govresearchgate.net Photocatalysis, which utilizes light to drive chemical reactions, is a particularly promising green alternative for activating the alkyne and pyridine moieties. rsc.org

The exploration of the regioselective functionalization of the pyridine ring is another important research direction. The electronic properties of the substituents will direct the addition of electrophiles and nucleophiles to specific positions on the ring, enabling the synthesis of a wide range of novel derivatives with tailored properties.

| Transformation Type | Potential Outcome | Green Chemistry Aspect |

| Cycloaddition Reactions | Rapid generation of molecular complexity, access to novel heterocyclic systems. | Atom-economical, potential for catalysis. |

| Catalytic Hydrogenation | Selective reduction of the ethynyl group, access to saturated and partially saturated derivatives. | Use of recyclable catalysts, solvent-free conditions. |

| C-H Functionalization | Direct modification of the pyridine ring, avoidance of protecting groups. | High atom economy, reduced synthetic steps. |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways. rsc.org | Use of light as a renewable energy source. rsc.org |

Expansion of Applications in Interdisciplinary Scientific Fields

The versatile structure of this compound makes it an attractive candidate for applications in a variety of interdisciplinary fields, including materials science and chemical biology.

In the realm of materials science , functionalized pyridine derivatives have shown significant promise as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.netacs.org The pyridine core can be readily modified to tune the electronic properties of the material, leading to improved device performance. nih.govnih.govresearchgate.netacs.org Future research will likely focus on the synthesis and characterization of novel this compound-based polymers and small molecules for use in a range of optoelectronic devices.

In chemical biology , the ethynyl group serves as a powerful tool for bioorthogonal chemistry. It can be used as a chemical reporter to label and visualize biomolecules in living systems. nih.govmdpi.comsemanticscholar.org For instance, this compound could be incorporated into metabolic precursors to label DNA, RNA, or proteins. nih.govmdpi.comsemanticscholar.org Subsequent "click" reactions with fluorescent probes would allow for the imaging and tracking of these biomolecules in real-time. nih.govmdpi.comsemanticscholar.org

| Field | Potential Application | Key Structural Feature |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, sensors. | Tunable electronic properties of the pyridine ring. nih.govnih.govresearchgate.netacs.org |

| Chemical Biology | Metabolic labeling of biomolecules, development of fluorescent probes. nih.govmdpi.comsemanticscholar.orgnih.govcaymanchem.com | Bioorthogonal reactivity of the ethynyl group. nih.govmdpi.comsemanticscholar.org |

| Medicinal Chemistry | Scaffolds for drug discovery, development of enzyme inhibitors. | Potential for diverse functionalization and interaction with biological targets. |

Development of High-Throughput Screening Methodologies for New Derivations

To fully explore the potential of this compound as a scaffold for the development of new functional molecules, high-throughput screening (HTS) methodologies are essential. researchgate.netnih.govchemdiv.com HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or material property. researchgate.netnih.govchemdiv.com

Future research in this area will focus on the development of robust and miniaturized assays that are compatible with the chemical properties of this compound derivatives. This may involve the use of fluorescence-based assays, where the binding of a derivative to a target molecule results in a change in fluorescence, or cell-based assays that measure the effect of the compounds on cellular processes.

The generation of diverse compound libraries based on the this compound scaffold is also a critical aspect of this research. Combinatorial chemistry approaches, where a large number of derivatives are synthesized in a parallel fashion, will be instrumental in creating these libraries.

| HTS Approach | Application Area | Key Considerations |

| Target-Based Screening | Drug discovery, enzyme inhibition studies. | Availability of a purified target protein, development of a robust assay. |

| Cell-Based Screening | Phenotypic drug discovery, toxicology studies. | Choice of a relevant cell line, development of a quantifiable cellular readout. |

| Materials Screening | Discovery of new materials for optoelectronic devices. | Development of rapid and reliable methods for measuring material properties. |

Computational Design of Advanced Derivatives and Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with desired properties. nih.govauctoresonline.orgnih.govresearchgate.netmdpi.com In the context of this compound, computational methods can be used to predict the properties of novel derivatives and to guide their synthesis and experimental evaluation. nih.govauctoresonline.orgnih.govresearchgate.netmdpi.com

For example, quantum chemical calculations can be used to predict the electronic properties of different derivatives, which is crucial for their application in materials science. Molecular docking simulations can be used to predict the binding of derivatives to biological targets, aiding in the design of new drugs. nih.govauctoresonline.orgnih.govresearchgate.netmalariaworld.org

The use of machine learning and artificial intelligence is also expected to play a growing role in the design of new this compound derivatives. These methods can be used to analyze large datasets of chemical structures and properties to identify patterns and to predict the properties of new, untested compounds.

| Computational Method | Predicted Property | Application |

| Quantum Chemistry | Electronic structure, absorption and emission spectra. | Design of new materials for OLEDs and other optoelectronic devices. |

| Molecular Docking | Binding affinity and mode to biological targets. nih.govauctoresonline.orgnih.govresearchgate.netmalariaworld.org | Rational design of new drugs and enzyme inhibitors. nih.govauctoresonline.orgnih.govresearchgate.netmalariaworld.org |

| Molecular Dynamics | Conformational dynamics, interaction with solvent. | Understanding the behavior of derivatives in complex environments. |

| Machine Learning | Prediction of a wide range of chemical and biological properties. | High-throughput virtual screening of large compound libraries. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Ethynyl-3-methoxypyridine, and how do reaction conditions influence yield?

- Answer: The Sonogashira cross-coupling is a primary method, using 3-methoxy-4-iodopyridine and trimethylsilylacetylene with Pd/Cu catalysts. Desilylation with K₂CO₃/MeOH yields the terminal alkyne. Optimize catalyst loading (1–5 mol% Pd(PPh₃)₂Cl₂), solvent (THF/DMF), and temperature (60–80°C). Yields range from 50–75%, with purification via column chromatography or recrystallization .

Q. How should researchers characterize the structural integrity of this compound?

- Answer: Use 1H/13C-NMR to confirm substituents: methoxy (δ 3.8–4.0 ppm, singlet) and ethynyl (δ 2.5–3.0 ppm). FTIR verifies C≡C stretches (~2100 cm⁻¹). HRMS confirms molecular weight (e.g., [M+H]⁺ = 134.06 for C₈H₇NO). Cross-reference with data for analogous pyridines .

Q. What stability considerations are critical for handling this compound?

- Answer: Store under argon at -20°C in amber vials due to light/oxygen sensitivity. Monitor decomposition via periodic NMR. Toxicity data are limited; assume acute hazards and use PPE (nitrile gloves, fume hoods) .

Advanced Research Questions

Q. How can Sonogashira coupling efficiency be optimized for this compound derivatives?

- Answer: Screen catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (Et₃N, DBU). Microwave-assisted synthesis (100°C, 30 min) may improve yields. Isolate byproducts (e.g., diynes) via preparative HPLC. Copper-free conditions reduce side reactions in electron-deficient systems .

Q. How should conflicting NMR data for this compound be resolved?

- Answer: Re-acquire spectra in DMSO-d₆ and CDCl₃ to assess solvent effects. Use 2D NMR (COSY, HSQC) for ambiguous couplings. Purify via activated charcoal or sublimation if impurities persist .

Q. What computational approaches predict the reactivity of this compound in medicinal chemistry?

- Answer: DFT calculates HOMO/LUMO orbitals to identify reactive sites. Molecular docking (AutoDock Vina) models interactions with targets like kinases. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Safety Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.